molecular formula C8H14ClN3 B13531518 1-methyl-4-(pyrrolidin-3-yl)-1H-imidazole hydrochloride

1-methyl-4-(pyrrolidin-3-yl)-1H-imidazole hydrochloride

Cat. No.: B13531518
M. Wt: 187.67 g/mol
InChI Key: XYAHUPHJMBTZCF-UHFFFAOYSA-N
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Description

1-Methyl-4-(pyrrolidin-3-yl)-1H-imidazole hydrochloride is a chemical compound that features a pyrrolidine ring attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-4-(pyrrolidin-3-yl)-1H-imidazole hydrochloride typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the imidazole ring.

    Methylation: The methyl group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the imidazole ring, potentially converting it to dihydroimidazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine or imidazole rings are substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products:

    Oxidation Products: N-oxide derivatives of the pyrrolidine ring.

    Reduction Products: Dihydroimidazole derivatives.

    Substitution Products: Various substituted imidazole and pyrrolidine derivatives.

Scientific Research Applications

1-Methyl-4-(pyrrolidin-3-yl)-1H-imidazole hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological and psychiatric disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding assays.

    Industrial Applications: The compound is explored for its potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-methyl-4-(pyrrolidin-3-yl)-1H-imidazole hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can act as a ligand, binding to metal ions or active sites of enzymes, thereby modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 1-Methyl-4-(pyrrolidin-3-yl)-1H-pyrazole hydrochloride
  • 1-Methyl-4-(pyrrolidin-3-yl)-1H-pyrrole hydrochloride
  • 1-Methyl-4-(pyrrolidin-3-yl)-1H-triazole hydrochloride

Uniqueness: 1-Methyl-4-(pyrrolidin-3-yl)-1H-imidazole hydrochloride is unique due to its specific ring structure and the presence of both imidazole and pyrrolidine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H14ClN3

Molecular Weight

187.67 g/mol

IUPAC Name

1-methyl-4-pyrrolidin-3-ylimidazole;hydrochloride

InChI

InChI=1S/C8H13N3.ClH/c1-11-5-8(10-6-11)7-2-3-9-4-7;/h5-7,9H,2-4H2,1H3;1H

InChI Key

XYAHUPHJMBTZCF-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1)C2CCNC2.Cl

Origin of Product

United States

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